molecular formula C15H15N3O2 B5750944 N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)acetamide

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)acetamide

Cat. No.: B5750944
M. Wt: 269.30 g/mol
InChI Key: JJGHVAQDTRBMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)acetamide: is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes an acetyl group, a methyl group, and a phenyl group attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with acetic anhydride and a suitable catalyst. For example, a mixture of pyrimidine (128 mg, 0.56 mmol) and propionic anhydride (0.15 ml, 1.12 mmol) in toluene (4 ml) is refluxed for 10 hours and then cooled to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)acetamide can be compared with other similar compounds, such as:

  • N-(5-acetyl-6-butoxy-2-phenylpyrimidin-4-yl)propanamide
  • N-(5-acetyl-6-methylsulfanyl-2-phenylpyrimidin-4-yl)propanamide
  • N-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)benzamide

These compounds share a similar pyrimidine core but differ in their substituents, which can significantly affect their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity .

Properties

IUPAC Name

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-9-13(10(2)19)15(17-11(3)20)18-14(16-9)12-7-5-4-6-8-12/h4-8H,1-3H3,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGHVAQDTRBMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.